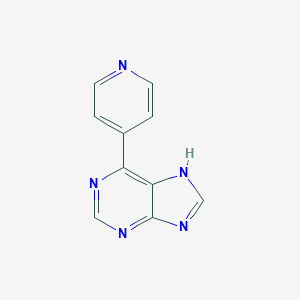

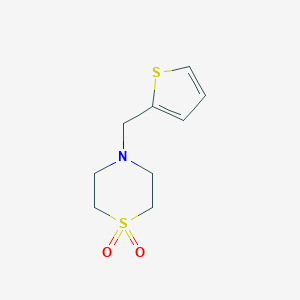

6-(4-Pyridinyl)-9H-purine

説明

Pyridine is a valuable nitrogen-based heterocyclic compound . It’s present in many naturally occurring bioactive compounds and is widely used in drug designing and development in pharmaceuticals, as well as a precursor to agrochemicals and chemical-based industries .

Synthesis Analysis

An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation . In this multicomponent synthetic route, Lewis acids play an important role in selectively synthesizing six-membered heterocycles, including pyridines (1N) and pyrimidines (2N), by involving [2 + 1 + 2 + 1] or [2 + 1 + 1 + 1 + 1] annulated processes .Molecular Structure Analysis

Pyridine derivatives bearing either formyl or amino group undergo Schiff base condensation reaction with appropriate substrate and under optimum conditions resulting in Schiff base as a product which behaves as a flexible and multidentate bioactive ligand .Chemical Reactions Analysis

Pyridine acts as a versatile solvent and gives different types of reactions including nucleophilic substitution, electrophilic substitution, N-protonation easily . It also possesses some unique optical properties .Physical And Chemical Properties Analysis

Pyridine is a valuable nitrogen-based heterocyclic compound . It also possesses some unique optical properties .科学的研究の応用

Antimycobacterial Agents : Thio analogs of purine, including certain 6-thio-substituted purine analogs, have shown moderate to good inhibitory activity against Mycobacterium tuberculosis. This suggests potential applications in antimycobacterial therapies (Pathak et al., 2004).

Anticancer Activity : Research on 9-amino-9H-purine-6(1H)-thione derivatives, synthesized from 9-amino-6-(methylthio)-9H-purine, investigated their potential anticancer properties. However, these compounds did not show activity against L1210 leukemia cells, suggesting the specific activity of simpler 9-aminopurines (Temple et al., 1975).

Synthesis of Pyrimidino[5,4-d]pyrimidines : A study demonstrated the synthesis of 6-cyano-9-substituted-9H-purines and their conversion to 8-(arylamino)-4-imino-3-methylpyrimidino[5,4-d]pyrimidines. This indicates potential applications in developing novel compounds with various biological activities (Al‐Azmi et al., 2001).

Antituberculosis Drug Development : Synthesis and screening of 9-aryl-, 9-arylsulfonyl-, and 9-benzyl-6-(2-furyl)purines for activity against Mycobacterium tuberculosis revealed potential for developing antituberculosis drugs. Particularly, compounds with chlorine atoms in the purine 2-position showed enhanced activity (Bakkestuen et al., 2005).

Nucleotide Pattern Modification in Plants : 6-Substituted purines, such as 6-furfurylaminopurine (kinetin), induced specific changes in the nucleotide pattern of pea root tissue, suggesting applications in plant biology and agriculture (Brown & Cassells, 1971).

Anticonvulsant Agents : A study on 9-alkyl-6-substituted-purines indicated that compounds with a benzyl substituent at the 9-position of 6-(methylamino)- or 6-(dimethyl-amino)purine showed potent anticonvulsant activity. This opens avenues for new classes of anticonvulsant agents (Kelley et al., 1988).

Antiinflammatory Activity : Substituted analogues of 2,3-dihydro-6-hydroxypyrimido[2,1-f]purine-4,8(1H,9H)-diones demonstrated antiinflammatory activity in the adjuvant-induced arthritis rat model. This suggests their potential use as antiinflammatory agents (Kaminski et al., 1989).

Metabolic Fate Studies : Investigations into the metabolic fate of 6-mercaptopurine in mice, an analog of purine, provided insights into its potential as a chemotherapeutic agent (Elion et al., 1954).

将来の方向性

特性

IUPAC Name |

6-pyridin-4-yl-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N5/c1-3-11-4-2-7(1)8-9-10(14-5-12-8)15-6-13-9/h1-6H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVSLWREXFCGPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=C3C(=NC=N2)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)

![[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium](/img/structure/B68778.png)

![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)